molecular formula C18H19NO B1293304 3-Azetidinomethyl-4'-methylbenzophenone CAS No. 898771-25-0

3-Azetidinomethyl-4'-methylbenzophenone

Cat. No.: B1293304
CAS No.: 898771-25-0
M. Wt: 265.3 g/mol
InChI Key: DKHBCOXDQABQJP-UHFFFAOYSA-N
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Description

3-Azetidinomethyl-4'-methylbenzophenone is a benzophenone derivative characterized by an azetidinomethyl group (a four-membered amine ring attached via a methylene linker) at the 3-position and a methyl group at the 4'-position of the benzophenone scaffold. The compound is listed in supplier databases, indicating its availability for experimental use .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-6-8-16(9-7-14)18(20)17-5-2-4-15(12-17)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHBCOXDQABQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643238
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-25-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-4’-methylbenzophenone typically involves the reaction of 4’-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods: In an industrial setting, the production of 3-Azetidinomethyl-4’-methylbenzophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Chemical Reactions Analysis

Types of Reactions: 3-Azetidinomethyl-4’-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the azetidine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 3-Azetidinomethyl-4’-methylbenzophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, 3-Azetidinomethyl-4’-methylbenzophenone is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzophenone structure allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Azetidinomethyl-4'-methylbenzophenone with structurally or functionally related benzophenone derivatives, emphasizing substituent effects, biological activities, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight Source/Application Biological/Chemical Activity References
This compound 3-azetidinomethyl, 4'-methyl Not provided Not provided Synthetic/Research chemical Not reported in evidence
2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone 2,2',3-trihydroxy, 3'-methyl, 5'-hydroxy C₁₄H₁₂O₅ 260.24 Talaromyces islandicus EN-501 Structural basis for fungal metabolites
Mexenone (Benzophenone-10) 2-hydroxy-4-methoxy, 4'-methyl C₁₅H₁₄O₃* 242.27* Cosmetics (UV filter) Allowed up to 4% concentration
3,4-Difluoro-4'-methylbenzophenone 3,4-difluoro, 4'-methyl C₁₄H₁₀F₂O 232.23 Commercial High boiling point (343.9±37.0°C predicted)
2-Bromo-3'-chloro-4'-methylbenzophenone 2-bromo, 3'-chloro, 4'-methyl Not provided Not provided Chemical synthesis intermediate Used in halogenated aromatic synthesis
Methylbenzophenone Methyl substituent(s) C₁₄H₁₂O* 196.24* Photopolymerization initiator Initiates radical polymerization reactions

*Inferred from structural data where explicit values are unavailable in evidence.

Structural and Functional Analysis

Azetidines are pharmacologically relevant, often used in kinase inhibitors or antimicrobial agents . Such polyhydroxy benzophenones are common in fungal metabolites, with demonstrated inhibitory activities against enzymes like xanthine oxidase (XOD) in related compounds . Mexenone (Benzophenone-10): The 2-hydroxy-4-methoxy group is critical for UV absorption, making it a cosmetic sunscreen agent. Regulatory limits (4% in formulations) reflect safety considerations .

Halogenated Derivatives 3,4-Difluoro-4'-methylbenzophenone and 2-Bromo-3'-chloro-4'-methylbenzophenone: Halogen atoms increase lipophilicity and stability, favoring applications in materials science or as synthetic intermediates. The fluorine substituents in the former compound may enhance metabolic stability in drug design .

Industrial Applications Methylbenzophenone: Simpler methyl-substituted benzophenones serve as photoinitiators in polymer chemistry due to their ability to generate free radicals under UV light .

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